molecular formula C15H20O2 B13577782 1-(3-Isopropylphenyl)cyclopentane-1-carboxylic acid

1-(3-Isopropylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13577782
M. Wt: 232.32 g/mol
InChI Key: DRLKTAWSULQSJS-UHFFFAOYSA-N
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Description

1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a cycloalkane derivative featuring a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing an isopropyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene or a halogenated cyclopentane derivative.

    Introduction of the Phenyl Ring: The phenyl ring with an isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropylbenzene is reacted with a cyclopentane derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid: A structural isomer with the isopropyl group at the para position.

    1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid: A structural isomer with the isopropyl group at the ortho position.

    Cyclopentane-1-carboxylic acid: A simpler analog without the phenyl ring substitution.

Uniqueness

1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties and applications compared to its structural analogs.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3-propan-2-ylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H20O2/c1-11(2)12-6-5-7-13(10-12)15(14(16)17)8-3-4-9-15/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,16,17)

InChI Key

DRLKTAWSULQSJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C2(CCCC2)C(=O)O

Origin of Product

United States

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